4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Overview
Description
This compound is a small molecule . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group . The chemical formula is C17H16N2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The average weight is 296.3205 and the monoisotopic weight is 296.116092388 .Scientific Research Applications
Crystal Structure Analysis
- The compound has been studied for its crystal structure, revealing how the pyrazole ring and benzene rings interact, forming specific dihedral angles. This information is crucial in understanding the compound's molecular geometry and potential applications in materials science (Amir Badshah et al., 2008).
Antioxidant Activity
- A study showed that derivatives of this compound exhibit significant antioxidant activities. This suggests potential applications in developing therapeutic agents or supplements that target oxidative stress-related conditions (G. Lavanya et al., 2014).
Molecular Interactions and Properties
- Research into similar compounds has provided insights into molecular interactions such as hydrogen bonding, which is fundamental for understanding chemical reactivity and designing new materials or pharmaceuticals (H. Fun et al., 2011).
Antimicrobial and Antioxidant Properties
- Certain pyrazole scaffolds, closely related to the compound , have been synthesized and found to exhibit antimicrobial and antioxidant activities. This points towards potential applications in developing new antimicrobial agents (J. Rangaswamy et al., 2017).
Pharmaceutical Applications
- Some derivatives of this compound have shown promise in pharmaceutical research, particularly in the development of novel antitumor agents. This indicates the potential for its use in cancer research and treatment (B. Insuasty et al., 2012).
Molecular Docking and Antifungal Activity
- The compound has been involved in molecular docking studies to understand its interaction with biological targets like enzymes, suggesting its potential in antifungal drug development (S. Fedotov et al., 2022).
Mechanism of Action
Target of Action
The primary target of the compound “4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol” is the Pyruvate dehydrogenase [lipoamide] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that converts carbohydrates into energy.
Mode of Action
It is believed to interact with its target enzyme, potentially influencing its activity and thereby affecting the metabolic processes it regulates .
Biochemical Pathways
The compound’s interaction with the Pyruvate dehydrogenase [lipoamide] kinase isozyme 4, mitochondrial potentially affects the pyruvate dehydrogenase complex, which is a key player in the citric acid cycle. This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide .
Result of Action
Given its target, it can be hypothesized that it may influence energy metabolism in cells by modulating the activity of the pyruvate dehydrogenase complex .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target .
properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-5-2-10(3-6-12)14-9-17-18-16(14)13-7-4-11(19)8-15(13)20/h2-9,19-20H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAAFGKMBIHHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333306 | |
Record name | 4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647687 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
948901-13-1 | |
Record name | 4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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